molecular formula C23H34Cl2N2O3 B12752219 Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride CAS No. 103840-38-6

Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride

Cat. No.: B12752219
CAS No.: 103840-38-6
M. Wt: 457.4 g/mol
InChI Key: JTBVHRBYCYFBCN-UHFFFAOYSA-N
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Description

Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride is a complex organic compound It is characterized by the presence of a phenol group, a piperazine ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the phenol derivative, followed by the introduction of the piperazine ring and subsequent functionalization to achieve the desired substituents. Common reagents used in these reactions include methoxyphenol, piperazine, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often optimize reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to alter its functional groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group may yield quinones, while nitration can introduce nitro groups onto the aromatic ring.

Scientific Research Applications

Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine ring may interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-methoxy-, acetate: Similar in structure but lacks the piperazine ring and additional substituents.

    Phenol, 4-ethyl-2-methoxy-: Contains an ethyl group instead of the piperazine ring.

    Mequinol (4-methoxyphenol): A simpler compound with a methoxy group in the para position.

Uniqueness

Phenol, 4-(2-(4-(4-methoxyphenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride is unique due to its complex structure, which includes a piperazine ring and multiple substituents

Properties

CAS No.

103840-38-6

Molecular Formula

C23H34Cl2N2O3

Molecular Weight

457.4 g/mol

IUPAC Name

4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy]-2-methyl-5-propan-2-ylphenol;dihydrochloride

InChI

InChI=1S/C23H32N2O3.2ClH/c1-17(2)21-16-22(26)18(3)15-23(21)28-14-13-24-9-11-25(12-10-24)19-5-7-20(27-4)8-6-19;;/h5-8,15-17,26H,9-14H2,1-4H3;2*1H

InChI Key

JTBVHRBYCYFBCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC=C(C=C3)OC.Cl.Cl

Origin of Product

United States

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